molecular formula C10H12ClNO2S B13683149 Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate

Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate

Cat. No.: B13683149
M. Wt: 245.73 g/mol
InChI Key: AAKINUNQPNFIFN-UHFFFAOYSA-N
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Description

Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate is an organic compound with a molecular formula of C10H12ClNO2S. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a thioester linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate typically involves the reaction of 3-amino-2-chlorothiophenol with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate involves its interaction with specific molecular targets. The amino and chlorophenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The thioester linkage may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-chlorophenyl)propanoate
  • Methyl 3-amino-3-(2-chlorophenyl)propanoate
  • N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropan-amides

Uniqueness

Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

methyl 3-(3-amino-2-chlorophenyl)sulfanylpropanoate

InChI

InChI=1S/C10H12ClNO2S/c1-14-9(13)5-6-15-8-4-2-3-7(12)10(8)11/h2-4H,5-6,12H2,1H3

InChI Key

AAKINUNQPNFIFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1=CC=CC(=C1Cl)N

Origin of Product

United States

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